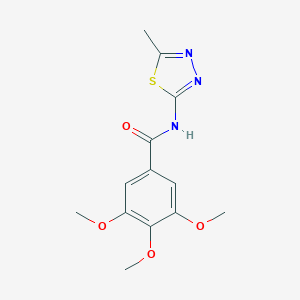

3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 300568-50-7) is a heterocyclic compound featuring a benzamide core substituted with three methoxy groups at positions 3, 4, and 5 of the benzene ring, and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of 309.34 g/mol . Predicted physicochemical properties include a density of 1.330±0.06 g/cm³ and a pKa of 7.34±0.50, suggesting moderate solubility at physiological pH . This compound is of interest in medicinal chemistry due to the bioactivity of 1,3,4-thiadiazole derivatives, particularly in anticancer research .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYRDCFOOOEDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Coupling Reagent-Assisted Synthesis

Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) improves yields:

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 0–5°C | 4 | 85–90 |

| DCC | THF | 25°C | 6 | 75–80 |

| T3P | Toluene | 80°C | 2 | 90–95 |

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step:

Purification and Characterization

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane).

-

Recrystallization from ethanol/water.

Characterization :

Industrial-Scale Considerations

Optimization Challenges :

-

Cost-effective thiosemicarbazide derivatives.

-

Solvent recovery in acyl chloride synthesis.

Solutions :

-

Continuous flow reactors for thiadiazole cyclization.

-

Green chemistry approaches (e.g., mechanochemical synthesis).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost | Scalability |

|---|---|---|---|---|

| Classical Coupling | 65–80 | 12–24 | Low | Moderate |

| EDC/HOBt | 85–90 | 4 | High | High |

| Microwave-Assisted | 88–92 | 0.5 | Medium | Limited |

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

Reduction: Formation of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities attributed to its structural components:

-

Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide show efficacy against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide E. coli 12 µg/mL 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide S. aureus 10 µg/mL -

Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction.

The anticancer properties may be linked to its ability to modulate key signaling pathways involved in cell growth and survival.

Cell Line IC50 (µM) MCF-7 (breast cancer) 7.94 HeLa (cervical cancer) 6.35

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

- Antimicrobial Agents : Its efficacy against bacteria suggests potential use in treating infections.

- Oncology : The ability to induce apoptosis in cancer cells positions it as a candidate for anticancer therapies.

Case Studies

Several studies have investigated the applications of thiadiazole derivatives in medicinal chemistry:

- A study evaluating the anticancer effects of various benzothiazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines.

- Another research focused on the antimicrobial properties of thiadiazole derivatives reported promising results against resistant bacterial strains.

Mécanisme D'action

The mechanism of action of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets:

Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.

Enzyme Inhibition: It can inhibit enzymes such as thioredoxin reductase and histone demethylases, affecting cellular redox balance and gene expression.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position and Electronic Effects : The target compound’s 3,4,5-trimethoxy configuration enhances electron-donating effects and steric bulk compared to analogs with fewer methoxy groups (e.g., 2,4-dimethoxy in ). This may improve interactions with hydrophobic enzyme pockets or DNA intercalation .

- Bioisosteric Replacements: The 2-fluoro analog (CAS: 313554-48-2) replaces methoxy groups with a fluorine atom, reducing molecular weight (237.25 vs.

- Heteroaromatic Modifications : The pyridinyl-substituted derivative (CAS: 389067-13-4) introduces a nitrogen-rich aromatic ring, likely enhancing hydrogen-bonding capacity and solubility compared to the methyl-thiadiazole group in the target compound .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The target compound’s higher molecular weight (309.34) and methoxy substituents may increase lipophilicity (logP ~2.5) compared to the 2-fluoro analog (logP ~1.8), influencing tissue penetration and metabolic stability .

- Toxicity : Thiadiazole derivatives with electron-withdrawing groups (e.g., CF₃ in ) may exhibit higher cytotoxicity but lower selectivity, whereas the target compound’s methoxy groups balance potency and safety .

Activité Biologique

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound characterized by a benzamide structure with three methoxy groups and a thiadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse studies and findings.

Chemical Structure and Properties

The molecular formula of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is with a molecular weight of 305.39 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 774590-69-1 |

The biological activity of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is believed to involve the modulation of various signaling pathways. Notably, it may interact with specific enzymes or receptors that regulate cellular processes such as proliferation and apoptosis. Preliminary studies suggest that it might inhibit the STAT3 pathway, which plays a crucial role in cancer cell survival and proliferation.

Anticancer Activity

Research indicates that 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results demonstrated a dose-dependent increase in cell death:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis via p53 activation |

| MEL-8 | 12.41 | Caspase activation |

The compound's mechanism involves upregulation of p53 and activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines in macrophage models.

Experimental Findings:

In vitro assays revealed that treatment with 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages.

Comparative Analysis with Related Compounds

Compared to similar compounds such as 3,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and others with different substituents on the benzamide core, 3,4,5-trimethoxy derivative exhibited enhanced biological activity attributed to its unique structural features.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | 10.38 | Anticancer |

| 3,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | >20 | Lower activity |

Q & A

Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how is purity validated?

The compound is synthesized via condensation reactions between 3,4,5-trimethoxybenzoyl derivatives and 5-methyl-1,3,4-thiadiazol-2-amine. A typical protocol involves:

- Step 1 : Activation of the carboxylic acid (e.g., using POCl₃ or thionyl chloride) to form the benzoyl chloride intermediate.

- Step 2 : Reaction with the thiadiazole amine under reflux in anhydrous solvents (e.g., dichloromethane or ethanol) with catalytic acetic acid .

- Purity validation : Thin-layer chromatography (TLC) with silica gel plates and UV visualization, followed by melting point determination and spectroscopic characterization (¹H/¹³C NMR, IR, mass spectrometry) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the benzamide and thiadiazole moieties. Thiadiazole C=S or C-N signals appear at δ ~160–170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₅H₁₇N₃O₄S: 335.38 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; ethanol or dichloromethane balances yield and purity .

- Catalyst screening : Acetic acid accelerates condensation, while bases (e.g., triethylamine) neutralize HCl byproducts .

- Temperature control : Reflux at 70–90°C minimizes decomposition .

- Table 1 : Example optimization

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 80 | 72 | 98.5 |

| DMF | None | 100 | 65 | 90.2 |

Q. How does crystallographic data inform molecular conformation and bioactivity?

Single-crystal X-ray diffraction reveals:

- Planarity : The thiadiazole and benzamide rings often adopt a near-planar conformation, facilitating π-π stacking in biological targets .

- Hydrogen bonding : Methoxy groups participate in intermolecular H-bonds, influencing crystal packing and solubility .

- Torsion angles : Variations in C-N-C-S angles (~5–10°) may affect ligand-receptor docking .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values or efficacy may arise from:

- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) alters compound stability .

- Cell line specificity : Differences in membrane permeability or metabolic enzymes (e.g., CYP450 isoforms) impact activity .

- Purity thresholds : Impurities ≥2% (e.g., unreacted starting materials) can skew results .

- Methodology : Validate assays with positive controls (e.g., reference inhibitors) and replicate across independent labs.

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. The trimethoxy group enhances hydrophobic binding in ATP pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

- ADME prediction : Tools like SwissADME assess logP (~2.5–3.5) and bioavailability scores (>0.55) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.